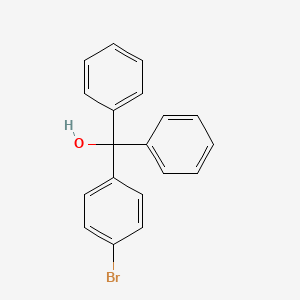

(4-Bromophenyl)(diphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-diphenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPPVXHRLZFMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298785 | |

| Record name | (4-bromophenyl)(diphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61623-62-9 | |

| Record name | NSC126219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-bromophenyl)(diphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Bromophenyl)(diphenyl)methanol molecular weight

An In-depth Technical Guide to (4-Bromophenyl)(diphenyl)methanol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

This compound, also known as 4-bromobenzhydrol, is a diaryl alcohol. Its chemical structure consists of a central carbon atom bonded to a hydroxyl group, two phenyl groups, and one 4-bromophenyl group.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 263.13 g/mol | [1][2] |

| Molecular Formula | C₁₃H₁₁BrO | [1][3] |

| CAS Number | 29334-16-5 | [2][3] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 63-67 °C | [2] |

| Boiling Point | 381.5 °C at 760 mmHg | [2] |

| Exact Mass | 261.99933 Da | [1] |

| XLogP3 | 3.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis via Grignard Reaction

The most common method for synthesizing diaryl alcohols like this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent with a suitable carbonyl compound. Two primary routes are feasible:

-

Route A: Reaction of phenylmagnesium bromide with 4-bromobenzophenone.

-

Route B: Reaction of 4-bromophenylmagnesium bromide with benzophenone.

The following protocol details Route A.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

4-Bromobenzophenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (as an initiator)

Procedure:

-

Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 4-Bromobenzophenone:

-

Dissolve 4-bromobenzophenone in anhydrous diethyl ether.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the 4-bromobenzophenone solution to the stirred Grignard reagent.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.

-

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the hydroxyl proton.[4] The ¹³C NMR spectrum will show resonances for the different carbon environments in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Use a technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern. The mass spectrum should show a characteristic isotopic pattern for bromine.[5]

Workflow and Pathway Visualizations

As this compound is primarily a chemical intermediate, a visualization of its synthesis workflow is most relevant.

Caption: Experimental workflow for the synthesis of this compound via Grignard reaction.

References

- 1. (S)-(4-bromophenyl)(phenyl)methanol | C13H11BrO | CID 778571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Simson - (4-Bromophenyl)(phenyl)methanol [simsonchemie.com]

- 3. 29334-16-5 | MFCD00016851 | (4-Bromophenyl)(phenyl)methanol [aaronchem.com]

- 4. rsc.org [rsc.org]

- 5. Benzhydrol, 4-bromo- [webbook.nist.gov]

A Comprehensive Technical Guide to (4-Bromophenyl)(diphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-Bromophenyl)(diphenyl)methanol, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a precursor in the development of therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as p-Bromobenzhydrol and 4-Bromobenzhydrol, is an alcohol derivative of diphenylmethane.[1][2][3] Its chemical structure features a central carbon atom bonded to a hydroxyl group, a phenyl group, and a 4-bromophenyl group. The presence of the bromine atom and the hydroxyl group makes it a valuable building block for creating more complex molecules through various chemical reactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (4-Bromophenyl)(phenyl)methanol[1] |

| CAS Number | 29334-16-5[1][4] |

| Molecular Formula | C₁₃H₁₁BrO[1][5] |

| Molecular Weight | 263.13 g/mol [2][5] |

| MDL Number | MFCD00016851[4][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid (White to light yellow)[2] |

| Melting Point | 63-67 °C[2] |

| Boiling Point | 381.5 °C at 760 mmHg[2] |

| Purity | Typically ≥95%[2] |

| Storage | Room Temperature, sealed in a dry environment[2][4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry methods. A common and effective approach is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable carbonyl compound. Two primary pathways for this synthesis are outlined below.

Experimental Protocol: Grignard Synthesis of this compound (Pathway 1)

This protocol describes the synthesis starting from 4-bromobenzaldehyde and phenylmagnesium bromide.

Materials:

-

4-Bromobenzaldehyde

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

-

Reaction with 4-Bromobenzaldehyde: A solution of 4-bromobenzaldehyde in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Grignard synthesis of this compound.

Applications in Drug Development and Research

Diphenylmethanol and its derivatives are crucial scaffolds in medicinal chemistry.[7] They serve as key building blocks for a variety of pharmaceuticals, including antihistamines, antiallergenic agents, and antihypertensive agents.[7] The benzhydryl group, a core component of this compound, is present in numerous histamine H1 antagonists like diphenylhydramine.[7]

The presence of a bromine atom on one of the phenyl rings provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). This allows for the introduction of diverse chemical moieties, enabling the exploration of a broad chemical space in drug discovery programs. For instance, the bromophenyl group is a feature in potent therapeutic agents like Macitentan, a dual endothelin receptor antagonist.[8] This highlights the utility of the (4-bromophenyl) motif in designing molecules with specific pharmacological profiles.

The general workflow for utilizing this compound as a synthetic intermediate in drug discovery is depicted below.

Caption: Role as an intermediate in drug discovery.

References

- 1. Benzhydrol, 4-bromo- [webbook.nist.gov]

- 2. Buy Simson - (4-Bromophenyl)(phenyl)methanol [simsonchemie.com]

- 3. Benzhydrol, 4-bromo- (CAS 29334-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 29334-16-5|(4-Bromophenyl)(phenyl)methanol|BLD Pharm [bldpharm.com]

- 5. (S)-(4-bromophenyl)(phenyl)methanol | C13H11BrO | CID 778571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 29334-16-5 | MFCD00016851 | (4-Bromophenyl)(phenyl)methanol [aaronchem.com]

- 7. Diphenylmethanol - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)(diphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-Bromophenyl)(diphenyl)methanol, a valuable intermediate in organic synthesis and potential building block in drug discovery. This document details the prevalent synthetic methodologies, experimental protocols, and characterization data for this tertiary alcohol.

Introduction

This compound, also known as 4-bromotriphenylmethanol, is an aromatic alcohol characterized by a central carbinol group attached to two phenyl rings and one 4-bromophenyl ring. The presence of the bromine atom on one of the phenyl rings provides a functional handle for further chemical modifications, such as cross-coupling reactions, making it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical agents. The structural similarity to triphenylmethanol suggests that its synthesis can be achieved through well-established organometallic reactions.

Synthetic Methodologies

The primary and most effective method for the synthesis of this compound is the Grignard reaction. An alternative, though less commonly detailed for this specific molecule, is the Friedel-Crafts reaction.

Grignard Reaction

The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, there are two main approaches:

-

Route A: The reaction of phenylmagnesium bromide with 4-bromobenzophenone.

-

Route B: The reaction of 4-bromophenylmagnesium bromide with benzophenone.

Both routes are mechanistically similar and involve the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. Route B is often preferred due to the commercial availability and stability of benzophenone.

Reaction Scheme (Route B):

Friedel-Crafts Reaction

The Friedel-Crafts reaction offers a potential alternative synthetic route. This could involve the alkylation of bromobenzene with diphenylmethyl chloride or a related electrophile in the presence of a Lewis acid catalyst. However, this method can be prone to side reactions, such as polysubstitution and rearrangements, and is generally less specific for the synthesis of tertiary alcohols like this compound compared to the Grignard reaction.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via the Grignard reaction (Route B), adapted from established procedures for the synthesis of analogous triphenylmethanols.

Materials and Equipment:

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Magnesium turnings

-

1-bromo-4-iodobenzene (or 1,4-dibromobenzene)

-

Anhydrous diethyl ether (or THF)

-

Iodine crystal (as initiator)

-

Benzophenone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

Step 1: Preparation of 4-Bromophenylmagnesium Bromide (Grignard Reagent)

-

All glassware must be thoroughly dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (1.1 equivalents) in the three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

-

Add a small crystal of iodine to the flask.

-

Prepare a solution of 1-bromo-4-iodobenzene (1 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the aryl halide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Benzophenone

-

Dissolve benzophenone (1 equivalent) in anhydrous diethyl ether in a separate flask.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the benzophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to afford this compound as a solid.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₅BrO |

| Molecular Weight | 339.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 63-67 °C[1] |

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) / ppm |

| ¹H NMR | CD₃CN | Spectrum available in cited literature |

| ¹³C NMR | - | Data not explicitly found in searches |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Grignard synthesis of this compound.

Caption: Workflow for the Grignard synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through the Grignard reaction, specifically by reacting 4-bromophenylmagnesium bromide with benzophenone. This method offers a straightforward and high-yielding route to the desired product. The resulting tertiary alcohol is a valuable intermediate for further synthetic transformations, owing to the presence of the reactive bromine atom. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in organic and medicinal chemistry. Further investigation into alternative synthetic routes, such as the Friedel-Crafts reaction, could provide additional pathways to this and related compounds.

References

Spectroscopic and Synthetic Profile of (4-Bromophenyl)(diphenyl)methanol: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic properties and a common synthetic route for (4-Bromophenyl)(diphenyl)methanol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive resource for the characterization and preparation of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.20 - 7.45 | m | - | 14H | Aromatic Protons |

| 5.82 | s | - | 1H | CH-OH |

| 2.20 | s | - | 1H | O-H |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.4 | C (quaternary) |

| 143.6 | C (quaternary) |

| 131.5 | CH (aromatic) |

| 129.8 | CH (aromatic) |

| 128.5 | CH (aromatic) |

| 127.9 | CH (aromatic) |

| 127.6 | CH (aromatic) |

| 121.5 | C-Br |

| 81.9 | CH-OH |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3580 | Strong, Sharp | O-H Stretch (Alcohol) |

| 3060 - 3020 | Medium | C-H Stretch (Aromatic) |

| 1585, 1490, 1450 | Strong | C=C Stretch (Aromatic Ring) |

| 1060 | Strong | C-O Stretch (Secondary Alcohol) |

| 1010 | Strong | C-Br Stretch |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 340/342 | 5 | [M]⁺ (Molecular Ion) |

| 261 | 100 | [M - Br]⁺ |

| 183 | 85 | [M - C₆H₄Br]⁺ |

| 105 | 95 | [C₆H₅CO]⁺ |

| 77 | 80 | [C₆H₅]⁺ |

Experimental Protocols

A common and efficient method for the synthesis of this compound is the reduction of the corresponding ketone, 4-bromobenzophenone, using a hydride reducing agent such as sodium borohydride.

Synthesis of this compound via Reduction of 4-Bromobenzophenone

Materials:

-

4-Bromobenzophenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl, dilute)

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzophenone (1 equivalent) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of distilled water, followed by a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).[1][2]

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

Visualization of the Synthetic and Analytical Workflow

The following diagram illustrates the logical workflow from the starting material to the final characterized product.

Caption: Synthetic and analytical workflow.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of (4-Bromophenyl)(diphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (4-Bromophenyl)(diphenyl)methanol. The document details the characteristic ¹H and ¹³C NMR chemical shifts, provides established experimental protocols for data acquisition, and presents a logical workflow for the spectral analysis process. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and structurally related compounds.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is compiled from available spectroscopic information and is presented for easy reference and comparison.

Table 1: ¹H NMR Spectral Data of this compound in CD₃CN

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | m | 14H | Aromatic Protons (C₆H₅)₂ and C₆H₄Br |

| ~5.8 | s | 1H | Methine Proton (-CHOH) |

| ~3.3 | br s | 1H | Hydroxyl Proton (-OH) |

Note: The chemical shifts for the aromatic protons are complex and overlap. The exact assignment of individual protons would require further 2D NMR experiments.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C (quaternary, attached to -OH and C₆H₄Br) |

| ~143 | C (quaternary, attached to -OH and C₆H₅) |

| ~131 | CH (in C₆H₄Br, ortho to Br) |

| ~129 | CH (in C₆H₅) |

| ~128 | CH (in C₆H₅) |

| ~127 | CH (in C₆H₄Br, meta to Br) |

| ~121 | C (quaternary, attached to Br) |

| ~81 | CH (methine carbon, -CHOH) |

Note: The above ¹³C NMR data is based on predicted values and data from structurally similar compounds. Experimental verification is recommended.

Experimental Protocols

The following protocols describe the general procedures for the preparation of a sample of this compound and the acquisition of its NMR spectra.

Sample Preparation

A standard protocol for preparing a small molecule organic compound for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or deuterated acetonitrile (CD₃CN), to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, gentle warming can be applied to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.

-

Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent for precise chemical shift referencing (δ = 0.00 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm.

Visualizing the Analytical Workflow

The following diagrams illustrate the key stages in the NMR spectrum analysis of this compound.

Caption: A workflow diagram illustrating the key stages of NMR analysis.

Caption: Relationship between the molecular structure and its NMR signals.

An In-depth Technical Guide to the Infrared Spectrum of (4-Bromophenyl)(diphenyl)methanol

This guide provides a detailed analysis of the expected infrared (IR) spectrum of (4-Bromophenyl)(diphenyl)methanol, tailored for researchers, scientists, and professionals in the field of drug development. The document outlines the principal vibrational modes, presents a comprehensive experimental protocol for spectral acquisition, and visualizes the procedural workflow.

Introduction to the Infrared Spectroscopy of this compound

The primary functional groups contributing to the IR spectrum are:

-

O-H group of the tertiary alcohol.

-

C-O bond of the tertiary alcohol.

-

Aromatic C-H bonds on the phenyl and bromophenyl rings.

-

Aromatic C=C bonds within the rings.

-

C-Br bond on the para-substituted phenyl ring.

Predicted Infrared Absorption Data

The expected vibrational frequencies for this compound are summarized in the table below. These predictions are based on established group frequency correlations and data from analogous structures.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3600–3200 | Strong, Broad | O-H stretch (intermolecular hydrogen bonding) |

| 3100–3000 | Medium | Aromatic C-H stretch |

| 1600–1585 | Medium | Aromatic C=C stretch |

| 1500–1400 | Medium | Aromatic C=C stretch |

| 1200–1000 | Strong | C-O stretch (tertiary alcohol) |

| 850–800 | Strong | C-H out-of-plane bend (para-disubstituted ring) |

| 770–730 | Strong | C-H out-of-plane bend (monosubstituted rings) |

| 710–690 | Strong | C-H out-of-plane bend (monosubstituted rings) |

| 600–500 | Medium | C-Br stretch |

Table 1: Predicted IR absorption bands for this compound.

The most prominent feature is expected to be a broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.[1][2] The C-O stretching of the tertiary alcohol will likely appear as a strong band between 1200 cm⁻¹ and 1000 cm⁻¹. The aromatic nature of the compound is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ range.[2] The substitution pattern on the aromatic rings gives rise to characteristic C-H out-of-plane bending bands. A strong band between 850-800 cm⁻¹ is indicative of the para-disubstituted bromophenyl ring, while strong absorptions in the 770-690 cm⁻¹ range are due to the monosubstituted phenyl rings. Finally, the presence of the bromine atom is expected to give rise to a C-Br stretching vibration in the 600-500 cm⁻¹ region.

Experimental Protocol: KBr Pellet Method

The following protocol details the procedure for obtaining a high-quality IR spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet technique.[4][5]

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade potassium bromide (KBr), oven-dried

-

Agate mortar and pestle

-

Pellet press with die set (e.g., 13 mm)

-

Hydraulic press (capable of ~10 tons of pressure)

-

FTIR spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Drying: Ensure the KBr powder is completely dry by heating it in an oven at >100°C for several hours and cooling it in a desiccator. KBr is hygroscopic and any absorbed moisture will lead to a broad O-H absorption band in the spectrum.[4]

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr powder.[5] The optimal sample-to-KBr ratio is typically around 1:100.[6]

-

Grinding and Mixing: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[4][5] This step is crucial for reducing scattering effects and obtaining a high-quality spectrum.

-

Pellet Formation: Assemble the pellet die. Transfer the ground powder mixture into the die cavity, ensuring an even distribution.

-

Pressing: Place the die into the hydraulic press. Apply a pressure of 8-10 tons for several minutes.[6] The pressure causes the KBr to flow and form a transparent or translucent pellet with the sample dispersed within it.

-

Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet. A high-quality pellet should be clear and free of cracks.

-

Background Spectrum: Place an empty sample holder or a pellet made of pure KBr in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

-

Sample Spectrum: Place the KBr pellet containing the sample into the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the IR spectrum of the sample, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

Visualized Experimental Workflow

The logical flow of the experimental procedure for obtaining the IR spectrum is depicted in the following diagram.

Caption: Workflow for IR analysis using the KBr pellet method.

References

- 1. brainly.com [brainly.com]

- 2. brainly.com [brainly.com]

- 3. quora.com [quora.com]

- 4. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

- 5. shimadzu.com [shimadzu.com]

- 6. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

An In-depth Technical Guide to the Mass Spectrometry of (4-Bromophenyl)(diphenyl)methanol

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (4-Bromophenyl)(diphenyl)methanol, a brominated triphenylmethanol derivative. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of organic compounds.

Introduction

This compound is a tertiary alcohol and a member of the triphenylmethanol family. The presence of a bromine atom on one of the phenyl rings introduces a characteristic isotopic pattern that is a key signature in its mass spectrum. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices. This guide will delve into the predicted fragmentation pathways, present hypothetical quantitative data, and provide a detailed experimental protocol for its analysis.

Predicted Fragmentation Pathways

The mass spectrometric fragmentation of this compound is anticipated to be driven by the stability of the resulting carbocations, a characteristic feature of triphenylmethanol and its derivatives. The primary fragmentation event following electron ionization (EI) is the loss of a hydroxyl radical to form a stable triphenylmethyl (trityl) cation. The presence of the bromine atom will influence the mass-to-charge ratio (m/z) of the molecular ion and the subsequent fragment ions.

The key fragmentation steps are predicted as follows:

-

Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion [M]•+. Due to the presence of bromine, this will appear as a doublet with characteristic isotopic abundances for 79Br and 81Br.

-

Formation of the Trityl Cation: The most significant fragmentation is the cleavage of the C-O bond, leading to the loss of a hydroxyl radical (•OH) and the formation of the stable (4-bromophenyl)diphenylmethyl cation. This cation is resonance-stabilized, contributing to its high abundance.

-

Loss of Bromine: The (4-bromophenyl)diphenylmethyl cation can further fragment by losing a bromine radical (•Br) to form the diphenylmethylphenyl cation.

-

Phenyl Cation Formation: Further fragmentation can lead to the formation of the phenyl cation (C6H5)+ and the bromophenyl cation (BrC6H4)+.

Below is a DOT script representation of the predicted fragmentation pathway.

An In-depth Technical Guide to (4-bromophenyl)(phenyl)methanol-d5 for Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-bromophenyl)(phenyl)methanol-d5, a deuterium-labeled analog of (4-bromophenyl)(phenyl)methanol. This isotopically labeled compound serves as a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, acting as an internal standard for quantitative bioanalysis. This guide covers its synthesis, analytical characterization, and application in metabolic stability assays.

Synthesis of (4-bromophenyl)(phenyl)methanol-d5

The synthesis of (4-bromophenyl)(phenyl)methanol-d5 can be achieved through two primary, reliable methods: the reduction of 4-bromobenzophenone with a deuterated reducing agent or the Grignard reaction using a deuterated Grignard reagent. Both methods offer high yields and isotopic incorporation.

Method 1: Reduction of 4-bromobenzophenone with Sodium Borodeuteride

This is a common and cost-effective method for introducing a deuterium atom at the carbinol position.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 4-bromobenzophenone (1 equivalent) in anhydrous tetrahydrofuran (THF) or methanol under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borodeuteride (NaBD₄) (1.1 equivalents) portion-wise to the cooled solution.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, continuing to stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (4-bromophenyl)(phenyl)methanol-d1.

To achieve the d5-labeled compound where the phenyl ring is deuterated, a custom synthesis starting from commercially available deuterated benzene would be required to first synthesize d5-bromobenzene, followed by conversion to a d5-Grignard reagent for reaction with 4-bromobenzaldehyde, or conversion to d5-benzophenone for subsequent reduction. For the purpose of this guide, we will focus on the more common d1 labeling at the carbinol position, as the d5-phenyl labeling is a more involved custom synthesis process. The principles of application remain the same.

Method 2: Grignard Reaction with Deuterated Phenylmagnesium Bromide

This method is suitable for introducing a deuterated phenyl group.

Experimental Protocol:

-

Grignard Reagent Formation: Prepare deuterated phenylmagnesium bromide (C₆D₅MgBr) by reacting bromobenzene-d5 with magnesium turnings in anhydrous THF under an inert atmosphere.

-

Reaction with Aldehyde: In a separate flask, dissolve 4-bromobenzaldehyde (1 equivalent) in anhydrous THF and cool to 0°C.

-

Addition: Slowly add the prepared C₆D₅MgBr solution to the aldehyde solution via a dropping funnel.

-

Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtration and solvent evaporation, purify the residue by column chromatography to obtain (4-bromophenyl)(phenyl-d5)methanol.

Quantitative Data and Characterization

The successful synthesis and purity of (4-bromophenyl)(phenyl)methanol-d5 must be confirmed using various analytical techniques.

| Parameter | Method | Expected Result |

| Chemical Purity | HPLC-UV, LC-MS | >98% |

| Isotopic Purity | ¹H NMR, ²H NMR, Mass Spectrometry | >98% Deuterium Incorporation |

| Yield | Gravimetric Analysis | 85-95% (depending on the method and scale) |

| Structure Elucidation | ¹H NMR, ¹³C NMR, Mass Spectrometry | Consistent with the structure of the target compound |

Table 1: Summary of Analytical Characterization Data for (4-bromophenyl)(phenyl)methanol-d5.

Isotopic Purity Determination by Mass Spectrometry:

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of deuterated compounds.[1][2] The analysis involves comparing the relative intensities of the mass peaks corresponding to the unlabeled (M), singly deuterated (M+1), and multiply deuterated species.

Application in Isotopic Labeling for Metabolic Studies

(4-bromophenyl)(phenyl)methanol-d5 is an ideal internal standard for quantifying the parent compound, (4-bromophenyl)(phenyl)methanol, in biological matrices during in vitro and in vivo metabolism studies.

Metabolic Stability Assay in Liver Microsomes

This in vitro assay is a standard method to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[3][4][5]

Experimental Protocol:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate Reaction: Add the test compound, (4-bromophenyl)(phenyl)methanol, to the mixture. To initiate the metabolic reaction, add the cofactor NADPH.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

-

Quench Reaction: Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing a known concentration of the internal standard, (4-bromophenyl)(phenyl)methanol-d5.

-

Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

LC-MS/MS Analysis Workflow

The use of a deuterated internal standard is crucial for accurate quantification by correcting for variations in sample preparation and instrument response.[6][7]

Caption: Workflow for LC-MS/MS analysis using a deuterated internal standard.

Potential Metabolic Pathways

Understanding the metabolism of the parent compound is essential for interpreting study results. Benzhydrol and its derivatives are known to undergo several metabolic transformations.[8][9]

Caption: Proposed metabolic pathways of (4-bromophenyl)(phenyl)methanol.

This guide provides a foundational understanding of the synthesis and application of (4-bromophenyl)(phenyl)methanol-d5. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Show how to make these deuterium-labeled compounds, using CD3MgBr... | Study Prep in Pearson+ [pearson.com]

- 3. researchgate.net [researchgate.net]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. texilajournal.com [texilajournal.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Show how to make these deuterium-labeled compounds, using CD3MgBr... | Study Prep in Pearson+ [pearson.com]

- 9. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Three-Dimensional Chemistry: A Technical Guide to the Discovery and History of Triarylcarbinols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of triarylcarbinols, a class of organic compounds that not only played a pivotal role in the development of the synthetic dye industry but also led to the groundbreaking discovery of the first stable organic radical, fundamentally altering our understanding of chemical bonding. This document provides a detailed account of the key scientific milestones, experimental protocols of historical significance, and quantitative data to offer a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Early Explorations and the Rise of Synthetic Dyes

The story of triarylcarbinols is intrinsically linked to the burgeoning field of synthetic dyes in the 19th century. Chemists of this era were deeply involved in the chemical manipulation of coal tar derivatives to produce vibrant colors for the textile industry. A pivotal figure in this period was the German chemist Adolf von Baeyer . In 1871, von Baeyer accomplished the synthesis of phenolphthalein, a well-known acid-base indicator, by condensing phthalic anhydride with two equivalents of phenol in the presence of an acid catalyst.[1] This and other similar condensation reactions led to the discovery of a whole class of brilliantly colored compounds known as the phthalein dyes.[1][2] These complex molecules, while not simple triarylcarbinols, contain the core triarylmethane structure and were crucial in laying the groundwork for the synthesis and understanding of this class of compounds. Von Baeyer's work demonstrated that complex, multi-aryl structures could be assembled from simpler aromatic precursors, a key conceptual step towards the synthesis of simpler triarylcarbinols.[3]

The First Synthesis of a Triarylcarbinol: Walerius Hemilian (1874)

While the complex dye molecules were being explored, the first synthesis of the parent compound of this class, triphenylcarbinol , was achieved in 1874 by the Russian doctoral student Walerius Hemilian.[2] Working in the laboratory of August Kekulé, Hemilian reported two methods for the preparation of this novel compound:

-

Hydrolysis of Triphenylmethyl Bromide: By reacting triphenylmethyl bromide with water, Hemilian was able to substitute the bromine atom with a hydroxyl group, yielding triphenylcarbinol.[2]

-

Oxidation of Triphenylmethane: Hemilian also successfully synthesized triphenylcarbinol by the oxidation of triphenylmethane, a hydrocarbon that had been first synthesized by Kekulé and his student Antoine Paul Nicolas Franchimont in 1872.[2]

The Friedel-Crafts Reaction: A New Avenue for Synthesis

The discovery of the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877 provided a powerful new tool for the synthesis of triarylmethanes and their derivatives.[1] This reaction, involving the alkylation or acylation of an aromatic ring in the presence of a Lewis acid catalyst, opened up a more direct route to the triarylmethyl skeleton. A notable application of this reaction is the synthesis of triphenylmethane by reacting chloroform with benzene using an aluminum chloride catalyst. This method also serves as a qualitative test for aromatic compounds, as the resulting triarylmethanes are often brightly colored.[1]

A direct synthesis of triphenylcarbinol using the Friedel-Crafts reaction involves the reaction of benzene with carbon tetrachloride in the presence of aluminum chloride, followed by hydrolysis.

A Paradigm Shift: Gomberg's Discovery of the Triphenylmethyl Radical (1900)

The turn of the 20th century witnessed a discovery that would forever change the landscape of organic chemistry. In 1900, Moses Gomberg, a chemist at the University of Michigan, was attempting to synthesize hexaphenylethane by reacting triphenylmethyl chloride with zinc metal in an inert atmosphere. To his surprise, he obtained a highly reactive, yellow solution that readily reacted with oxygen and halogens. This led him to propose the existence of the triphenylmethyl radical , the first stable organic free radical ever to be described. This discovery was monumental as it challenged the prevailing theory of carbon's invariable tetravalency.

The chemistry of the triphenylmethyl radical is intimately connected to triphenylcarbinol. In the presence of air, the triphenylmethyl radical rapidly oxidizes to form a peroxide, which can then be converted to triphenylcarbinol. This discovery not only provided a new route to triarylcarbinols but also opened up the vast field of free-radical chemistry.

The Grignard Reaction: A Versatile Tool for Triarylcarbinol Synthesis

The development of the Grignard reaction by Victor Grignard in the early 1900s revolutionized organic synthesis and provided a highly efficient and versatile method for the preparation of triarylcarbinols. This reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. For the synthesis of triphenylcarbinol, two common approaches using Grignard reagents are:

-

Reaction of Phenylmagnesium Bromide with Benzophenone: This is a classic example of a Grignard reaction where the nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of benzophenone.

-

Reaction of Phenylmagnesium Bromide with an Ester: An alternative route involves the reaction of two equivalents of phenylmagnesium bromide with an ester such as methyl benzoate. The first equivalent adds to the ester, and after the elimination of a methoxide ion to form benzophenone, a second equivalent of the Grignard reagent adds to the newly formed ketone.

These Grignard-based syntheses remain the most common and reliable methods for the laboratory preparation of triphenylcarbinol and its derivatives.

Data Presentation

The following tables summarize key quantitative data for the synthesis of triphenylcarbinol using the Grignard reaction, as reported in modern literature.

Table 1: Reactants and Molar Equivalents for Grignard Synthesis of Triphenylcarbinol

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Moles | Molar Ratio |

| Synthesis from Methyl Benzoate | ||||

| Magnesium | Mg | 24.31 | 0.062 | 1 |

| Bromobenzene | C₆H₅Br | 157.01 | 0.064 | 1.03 |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | 0.033 | 0.53 |

| Synthesis from Benzophenone | ||||

| Magnesium | Mg | - | - | - |

| Bromobenzene | C₆H₅Br | - | - | - |

| Benzophenone | C₁₃H₁₀O | 182.22 | - | - |

Note: Data for the synthesis from benzophenone is often presented in a less standardized format in the literature, hence the missing values.

Table 2: Yield and Physical Properties of Synthesized Triphenylcarbinol

| Synthesis Method | Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Grignard (from Methyl Benzoate) | Triphenylcarbinol | C₁₉H₁₆O | 260.33 | ~90 | 157-159[3] |

| Grignard (from Benzophenone) | Triphenylcarbinol | C₁₉H₁₆O | 260.33 | 9.21 | 160-163.2 |

Experimental Protocols

The following are detailed methodologies for the synthesis of triphenylcarbinol via the Grignard reaction, representing a key and widely used experimental procedure in the history of this compound.

Experimental Protocol 1: Synthesis of Triphenylcarbinol from Methyl Benzoate

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Methyl benzoate

-

10% Sulfuric acid

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Hexane

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, Büchner funnel, and other standard laboratory glassware.

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (2.0 g) and anhydrous diethyl ether (15 mL).

-

Prepare a solution of bromobenzene (9.0 g) in anhydrous diethyl ether (10 mL) and place it in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 15-20 minutes to ensure complete reaction.

-

-

Reaction with Methyl Benzoate:

-

Prepare a solution of methyl benzoate (5.0 g) in anhydrous diethyl ether (15 mL) and place it in the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath and add the methyl benzoate solution dropwise with stirring.

-

After the addition is complete, reflux the reaction mixture for 30 minutes.

-

-

Work-up and Isolation:

-

Pour the cooled reaction mixture into a beaker containing crushed ice (25 g) and 10% sulfuric acid (50 mL).

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer with a small portion of diethyl ether.

-

Combine the ether extracts and wash successively with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter the solution and add hexane (25 mL).

-

Remove the solvent using a rotary evaporator to obtain the solid product.

-

-

Purification:

-

Recrystallize the crude triphenylcarbinol from a suitable solvent such as a mixture of diethyl ether and ligroin or isopropyl alcohol.

-

Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry.

-

Mandatory Visualization

Caption: Historical timeline of the discovery and synthesis of triarylcarbinols.

References

An In-depth Technical Guide to the Grignard Synthesis of Tertiary Alcohols

For Researchers, Scientists, and Drug Development Professionals

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction remains indispensable for creating complex molecules, including a wide array of alcohols.[1][2] This guide focuses specifically on the synthesis of tertiary alcohols, a critical functional group in many pharmaceutical compounds and advanced materials. We will explore the core mechanisms, provide detailed experimental protocols, present comparative data, and illustrate key pathways and workflows.

Core Principles and Reaction Mechanisms

A Grignard reagent (R-MgX) features a highly nucleophilic carbon atom due to the polar carbon-magnesium bond.[3][4] This "carbanion in disguise" readily attacks electrophilic carbon centers, most notably the carbonyl carbon of ketones and esters, to yield tertiary alcohols after an acidic workup.[5][6]

1.1. Synthesis from Ketones

The reaction of a Grignard reagent with a ketone is a direct and efficient route to tertiary alcohols. The process involves a single nucleophilic addition to the carbonyl carbon.[5][7][8]

Mechanism:

-

Nucleophilic Attack: The nucleophilic alkyl or aryl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom.[5]

-

Alkoxide Formation: This addition results in the formation of a tetrahedral magnesium alkoxide intermediate.[1]

-

Protonation: A subsequent acidic workup (e.g., with dilute HCl or H₂SO₄) protonates the alkoxide to yield the final tertiary alcohol product.[8][9]

Caption: Mechanism of tertiary alcohol synthesis from a ketone.

1.2. Synthesis from Esters and Acid Chlorides

When a Grignard reagent is reacted with an ester or an acid chloride, two equivalents of the reagent are consumed to produce a tertiary alcohol where two of the alkyl/aryl groups are identical.[1][3][10]

Mechanism:

-

First Nucleophilic Attack: The first equivalent of the Grignard reagent adds to the ester's carbonyl group, forming a tetrahedral intermediate.[11][12]

-

Elimination: Unlike the alkoxide from a ketone, this intermediate is unstable and collapses. It reforms the C=O double bond by expelling the alkoxy (-OR') or chloride (-Cl) group, which is a good leaving group. This step produces a ketone.[1][11]

-

Second Nucleophilic Attack: The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[11]

-

Alkoxide Formation & Protonation: This second attack forms a magnesium alkoxide, which is then protonated during the acidic workup to yield the tertiary alcohol.[12]

Because the intermediate ketone is highly reactive, it is not possible to stop the reaction at the ketone stage; thus, an excess of the Grignard reagent is typically used.[11]

Caption: Mechanism of tertiary alcohol synthesis from an ester.

Data Presentation: Representative Syntheses

The following table summarizes various combinations of starting materials for the synthesis of C6-C9 tertiary alcohols, demonstrating the versatility of this method.

| Alkyl Halide (Grignard Precursor) | Ketone (Substrate) | Tertiary Alcohol Product | Boiling Point (°C) of Product |

| Bromoethane | Acetone | 2-Methyl-2-butanol | 101-103 |

| Bromoethane | Butanone | 3-Methyl-3-pentanol | 121-123 |

| 1-Bromopropane | Acetone | 2-Methyl-2-pentanol | 120-122 |

| 1-Bromopropane | Butanone | 3-Methyl-3-hexanol | 140-142 |

| 1-Bromobutane | Acetone | 2-Methyl-2-hexanol | 141-143 |

| 1-Bromobutane | Butanone | 3-Methyl-3-heptanol | 161-163 |

| 1-Bromobutane | 3-Pentanone | 4-Ethyl-4-heptanol | 182-184 |

| 1-Bromopentane | Acetone | 2-Methyl-2-heptanol | 162-164 |

Data synthesized from procedures outlined in the Journal of Chemical Education.[13][14]

Detailed Experimental Protocols

A successful Grignard synthesis hinges on maintaining strictly anhydrous (dry) conditions, as Grignard reagents react readily with water, which would quench the reaction.[8][13]

3.1. General Experimental Workflow

References

- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 5. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ck12.org [ck12.org]

- 11. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. datapdf.com [datapdf.com]

Methodological & Application

Application Note & Protocol: Synthesis of (4-Bromophenyl)(diphenyl)methanol via Grignard Reaction

Abstract

This document provides a comprehensive protocol for the synthesis of the tertiary alcohol, (4-Bromophenyl)(diphenyl)methanol. The method utilizes the Grignard reaction, a robust and fundamental carbon-carbon bond-forming reaction in organic chemistry. The synthesis is achieved in two primary stages: first, the preparation of phenylmagnesium bromide, a Grignar reagent, from bromobenzene and magnesium metal. Second, the nucleophilic addition of the prepared Grignard reagent to 4-bromobenzophenone, followed by an acidic workup to yield the desired product. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing a detailed, step-by-step guide to ensure a successful and reproducible outcome.

Introduction

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds with high efficiency.[1][2][3] Developed by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group.[4] The carbon atom bound to magnesium is highly nucleophilic and reacts with the electrophilic carbon of aldehydes, ketones, or esters to form secondary or tertiary alcohols, respectively.[1][4]

This compound is a tertiary alcohol of interest in various fields, including as a precursor for active pharmaceutical ingredients and advanced functional materials. Its synthesis via the Grignard pathway is an excellent example of the reaction's utility. This protocol details the reaction of phenylmagnesium bromide with 4-bromobenzophenone. Due to the high reactivity of Grignard reagents, they are extremely sensitive to protic solvents, such as water or alcohols.[2][5] Therefore, the success of this synthesis is critically dependent on maintaining anhydrous (dry) conditions throughout the procedure.

Reaction Scheme

The overall synthesis proceeds in two steps as shown below:

Step 1: Formation of Phenylmagnesium Bromide (Grignard Reagent)

C₆H₅Br + Mg → C₆H₅MgBr

Step 2: Reaction with 4-Bromobenzophenone and Acidic Workup

C₆H₅MgBr + BrC₆H₄COC₆H₅ → (BrC₆H₄)(C₆H₅)₂COMgBr → (BrC₆H₄)(C₆H₅)₂COH

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the theoretical yield of the product. Molar equivalents are based on 4-bromobenzophenone as the limiting reagent.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount | Moles (mmol) |

| Magnesium (Mg) | Mg | 24.31 | 1.2 | 0.29 g | 12.0 |

| Bromobenzene | C₆H₅Br | 157.01 | 1.1 | 1.73 g (1.16 mL) | 11.0 |

| 4-Bromobenzophenone | C₁₃H₉BrO | 261.11 | 1.0 | 2.61 g | 10.0 |

| Product (Theoretical) | C₁₉H₁₅BrO | 339.23 | 1.0 | 3.39 g | 10.0 |

Note: Densities used for volume calculations: Bromobenzene (1.49 g/mL).

Experimental Protocols

4.1 Materials and Reagents

-

Magnesium turnings

-

Iodine (crystal)

-

Bromobenzene, anhydrous

-

Anhydrous diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 3 M

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

4.2 Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Claisen adapter

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Glass stirring rod

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Syringes

-

Drying tube (filled with CaCl₂)

-

Rotary evaporator

-

Vacuum filtration apparatus (Büchner funnel)

4.3 Protocol 1: Preparation of Phenylmagnesium Bromide

Critical Note: All glassware must be scrupulously dried in an oven (e.g., overnight at 110°C) and assembled while hot, then allowed to cool to room temperature under a stream of dry nitrogen or with drying tubes in place to prevent atmospheric moisture contamination.[2]

-

Place magnesium turnings (0.29 g, 12.0 mmol) into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Assemble the flask with a Claisen adapter, a reflux condenser, and a pressure-equalizing dropping funnel. Place a drying tube on top of the condenser.

-

In a separate dry vial, prepare a solution of bromobenzene (1.73 g, 11.0 mmol) in 10 mL of anhydrous diethyl ether.

-

Add approximately 2 mL of the bromobenzene solution from the dropping funnel onto the magnesium turnings.

-

If the reaction does not initiate spontaneously (indicated by cloudiness or gentle bubbling), gently warm the flask with a heat gun or by hand. A small crystal of iodine can also be added to activate the magnesium surface.[5]

-

Once the reaction begins, the ether will start to reflux. Slowly add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture gently with stirring for an additional 15-20 minutes to ensure all the magnesium has reacted. The resulting brownish-grey solution is the Grignard reagent, phenylmagnesium bromide, which should be used immediately in the next step.

4.4 Protocol 2: Synthesis of this compound

-

In a separate 50 mL flask, dissolve 4-bromobenzophenone (2.61 g, 10.0 mmol) in 15 mL of anhydrous diethyl ether.

-

Cool the prepared phenylmagnesium bromide solution in an ice bath.

-

Transfer the 4-bromobenzophenone solution to the dropping funnel and add it dropwise to the stirred, cooled Grignard reagent. A color change and the formation of a precipitate (the magnesium alkoxide salt) will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

4.5 Protocol 3: Work-up and Purification

-

Cool the reaction mixture again in an ice bath. Slowly and cautiously quench the reaction by adding 20 mL of 3 M HCl dropwise through the dropping funnel. This step protonates the alkoxide to form the alcohol and dissolves the remaining magnesium salts.[9][10]

-

Pour the mixture into a 250 mL separatory funnel. Rinse the reaction flask with a small amount of diethyl ether and add it to the funnel.

-

Separate the layers. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.

-

Combine all the organic (ether) layers and wash them with 20 mL of saturated NaHCO₃ solution, followed by 20 mL of brine (saturated NaCl solution).[2]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Decant or filter the dried solution and remove the diethyl ether using a rotary evaporator.

-

The crude product may contain biphenyl as a major byproduct. To purify, perform trituration by adding a small amount of cold petroleum ether (~10 mL) to the crude solid. Biphenyl is soluble in petroleum ether, while the desired alcohol is not.[2]

-

Collect the purified solid product by vacuum filtration, wash with a small amount of cold petroleum ether, and air dry.

-

Characterize the final product by determining its mass, melting point, and acquiring spectroscopic data (IR, NMR).

Visualized Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of nucleophilic addition of phenylmagnesium bromide to 4-bromobenzophenone.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. bohr.winthrop.edu [bohr.winthrop.edu]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. cerritos.edu [cerritos.edu]

- 6. 4-BROMOBENZOPHENONE | 90-90-4 [chemicalbook.com]

- 7. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-bromobenzophenone [stenutz.eu]

- 9. google.com [google.com]

- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]

Application Note: Synthesis of (4-Bromophenyl)(diphenyl)methanol via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Bromophenyl)(diphenyl)methanol is a tertiary alcohol that can serve as a valuable intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents. Its structure incorporates a brominated phenyl group, which allows for further functionalization through cross-coupling reactions, and two phenyl groups, contributing to the molecule's steric and electronic properties. This document provides a detailed experimental protocol for the synthesis of this compound utilizing a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Magnesium Turnings | 0.26 g (11 mmol) | Stoichiometric Calculation |

| Bromobenzene | 1.57 g (1.1 mL, 10 mmol) | Stoichiometric Calculation |

| 4-Bromobenzophenone | 2.61 g (10 mmol) | Stoichiometric Calculation |

| Product | ||

| Product Name | This compound | [1] |

| Molecular Formula | C₁₉H₁₅BrO | Derived |

| Molecular Weight | 339.23 g/mol | Calculated |

| Theoretical Yield | 3.39 g | Calculated |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Not specified; for similar compounds like Diphenylmethanol: 61-63 °C | [2] |

Experimental Protocol

This protocol details the synthesis of this compound via the preparation of phenylmagnesium bromide followed by its reaction with 4-bromobenzophenone.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Iodine crystal (optional, as an initiator)

-

4-Bromobenzophenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether or hexanes

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

Part 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

-

Glassware Preparation: All glassware must be scrupulously dried in an oven at 120 °C for at least 4 hours and assembled while hot under a dry atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel, place 0.26 g (11 mmol) of magnesium turnings.

-

Initiation of Grignard Reaction: Add approximately 5 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1.57 g (1.1 mL, 10 mmol) of bromobenzene in 10 mL of anhydrous diethyl ether.

-

Add a small portion (about 1-2 mL) of the bromobenzene solution from the dropping funnel to the magnesium turnings. The reaction should initiate, as evidenced by the appearance of turbidity and gentle bubbling. If the reaction does not start, a single crystal of iodine can be added, or the flask can be gently warmed.

-

Formation of Grignard Reagent: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear cloudy and grayish.

Part 2: Synthesis of this compound

-

Reactant Preparation: In a separate flask, dissolve 2.61 g (10 mmol) of 4-bromobenzophenone in approximately 20 mL of anhydrous diethyl ether.

-

Reaction with Carbonyl: Transfer the 4-bromobenzophenone solution to the dropping funnel. Add this solution dropwise to the freshly prepared phenylmagnesium bromide solution with continuous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

-

Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and hydrolyze the magnesium alkoxide salt. This is preferred over dilute acid to avoid potential side reactions with the tertiary alcohol product.

-

Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, water, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, which may contain biphenyl as a major impurity, can be purified.[3] Wash the crude solid with cold petroleum ether or hexanes to remove the more soluble biphenyl impurity.[3] The remaining solid is the desired this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of (4-bromophenyl)diphenylmethanol via Grignard Reaction

Abstract

This document provides a detailed protocol for the synthesis of (4-bromophenyl)diphenylmethanol through the Grignard reaction between phenylmagnesium bromide and 4-bromobenzophenone. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of complex molecules, such as the tertiary alcohol targeted in this protocol.[1] These application notes are intended for researchers in organic chemistry, medicinal chemistry, and drug development, providing a comprehensive methodology, data presentation, and visualization of the experimental workflow and reaction mechanism.

Introduction